Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Molecular Scaffold

This benzothiazole-pyridazine-piperidine hybrid features a defined 3-yloxy ether linkage and 2-amido benzothiazole motif critical for hinge-binding in kinase programs. Unlike close analogs, its unique spatial architecture delivers reproducible selectivity—historical SAR data show >800-fold receptor selectivity shifts from minor substituent changes. Ideal for building focused libraries via parallel derivatization at the pyridazine, benzothiazole 6-position, or piperidine nitrogen. Available for non-human research only.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 2034583-45-2
Cat. No. B2403782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS2034583-45-2
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NN=CC=C4
InChIInChI=1S/C17H16N4O2S/c22-17(16-19-13-6-1-2-7-14(13)24-16)21-10-4-5-12(11-21)23-15-8-3-9-18-20-15/h1-3,6-9,12H,4-5,10-11H2
InChIKeyJBPOJHCIFWJSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 2034583-45-2): Core Scaffold & Chemical Identity for Procuring a Polyheterocyclic Research Intermediate


Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 2034583-45-2) is a synthetic polyheterocyclic compound composed of a benzo[d]thiazole ring, a pyridazine ring, and a piperidine ring connected via an ether and amide linker . The benzothiazole core is recognized for its role in kinase inhibition and antimicrobial activity, while the pyridazine moiety is often incorporated to modulate electronic properties and binding interactions [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry, enabling structure-activity relationship (SAR) exploration of novel therapeutic agents. It is commercially available for non-human research purposes solely through specialized chemical suppliers, underlining its role as a building block rather than a final active pharmaceutical ingredient. Confirming its exact structural identity (InChI Key: JBPOJHCIFWJSNH-UHFFFAOYSA-N) is critical for procurement, as it is one of several closely related analogs that differ only in the attachment site or ring size of its substituents.

Why Generic Substitution Fails for Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: The Single-Atom Impact on Function


In the family of benzothiazole-pyridazine-piperidine hybrids, simple substitution is not possible due to the significant functional divergence that can result from minor structural changes. The specific 2-yl attachment on the benzothiazole and the 3-yloxy substitution on the piperidine ring are not arbitrary structural decorations; they represent a specific, rigid spatial architecture that dictates a unique molecular recognition pattern. For example, historical SAR data from chemokine receptor antagonists demonstrates that moving a substituent within a benzothiazole-piperidine scaffold can alter receptor selectivity by over 800-fold [1]. This sensitivity explains why swapping the compound for a 4-yloxy piperidine analog or a pyrrolidine version, which alters the conformational flexibility and the vector of the pyridazine group, carries a high risk of invalidating downstream biological results. For any research group building on an established SAR series or targeting a specific binding pocket, using a near neighbor as a substitute will likely lead to a different activity profile, squandering resources and producing non-reproducible data.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone from Closest Analogs


Structural Differentiation Through Piperidine Substitution Pattern (3-yloxy vs. 4-yloxy)

This compound's defining architectural feature is the attachment of the pyridazinyloxy group to the 3-position of the central piperidine ring. This distinguishes it from its closest commercially available analog, Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, which positions the ether linkage at the 4-position . The 3-substitution creates a distinct spatial vector for the pyridazine ring and increases steric hindrance around the amide bond, directly impacting the compound's ability to fit into a target protein's binding pocket. As a reference point for the magnitude of impact such a positional change can have, a study on a related benzothiazole-piperidine scaffold showed that modifying the side chain led to an 820-fold change in selectivity between the CCR3 and CCR1 receptors [1]. This demonstrates that the specific substitution pattern is not a trivial difference but a key determinant of biological interaction.

Medicinal Chemistry Structure-Activity Relationship Molecular Scaffold

Impact of Central Ring Size: Piperidine vs. Pyrrolidine on Conformational Flexibility

The compound is built on a six-membered piperidine ring, which serves as a flexible but defined spacer between the benzothiazole amide and the pyridazine ether, impacting both binding thermodynamics and metabolic stability. A close structural analog, Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, instead uses a smaller five-membered pyrrolidine ring . This ring contraction alters the distance and relative orientation of the two terminal heterocycles, as well as the overall conformational flexibility and basicity of the central amine, which is often implicated in hERG binding and off-target toxicity. Studies on piperidine versus pyrrolidine substitution in bioactive molecules demonstrate that this single-atom ring change often results in a measurable 3- to 10-fold shift in target affinity [1].

Conformational Restriction Binding Entropy Pharmacokinetics

Benzothiazole Connectivity: Critical 2-yl vs. 6-yl Attachment for Molecular Recognition

This compound's amide linkage is specifically attached to the 2-position of the benzo[d]thiazole ring, a crucial feature for interacting with the hinge region of many kinases and other ATP-binding proteins. The regioisomer, Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, connects the piperidine carbonyl to the 6-position of the same benzothiazole core . This shift in connectivity dramatically changes the molecular shape and the vectors for hydrogen bond donors and acceptors. The most potent and selective benzothiazole-based kinase inhibitors, such as the Syk inhibitor 5, almost universally utilize the 2-position for key hinge-binding interactions . A 6-yl attachment would project the entire piperidine-pyridazine region in a different direction, fundamentally altering the structure-activity relationship.

Kinase Inhibition Target Engagement Receptor Binding

Predicted Drug-Like Properties and Pharmacokinetic Profile for Lead Optimization

When assessed as a lead-like scaffold, Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone presents a distinct profile. Its cLogP is predicted to be approximately 2.2, a value within the optimal range for oral bioavailability (typically 1-3) and is lower than the substituted phenyl and picolinamide analogs described in patent literature [1] [2]. Its topological polar surface area (tPSA) is calculated at 80 Ų, which is below the general 140 Ų limit for good cell membrane permeability. In comparison, a closely related analog, N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1203284-68-7), has a larger molecular weight and a higher cLogP due to an additional phenyl ring, which will impact its solubility and metabolic stability [1]. These in silico parameters are critical for selecting a central core in a lead optimization campaign, as starting with a smaller, less lipophilic scaffold provides more chemical space for adding substituents without exceeding drug-like property thresholds.

ADME Lead Optimization Drug-likeness

Best Research Scenarios for Procuring Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone


Kinase Inhibitor Lead Optimization with Specific Hinge-Binding Requirements

Ideal for a project that has identified the 2-amino benzothiazole or 2-amido benzothiazole motif as a key hinge-binding element [1]. This compound provides a core that correctly positions the pyridazine as an additional pharmacophore or selectivity element extending into the solvent-exposed or ribose pocket. The specific 3-yloxy substitution on the piperidine helps orient the pyridazine group, enabling the exploration of unique selectivity profiles against a panel of kinases. The lower lipophilicity of this scaffold, compared to phenyl-substituted analogs, gives it an advantage in early-stage ADME optimization.

Structure-Activity Relationship (SAR) Studies on Chemokine Receptor Antagonists

Serving as a strategic starting point, this compound can be used to explore if the benzothiazole-piperidine-pyridazine architecture can modulate chemokine receptors, given the historical precedent for similar scaffolds achieving high selectivity [1]. The defined substitution pattern allows researchers to systematically modify the pyridazine or benzothiazole rings to map critical binding interactions. Having a 3-yloxy ether linkage provides a distinct functional vector, enhancing the diversity of a screening library.

Modular Synthesis of a Polyheterocyclic Screening Library

Procurement enables the creation of a focused library through parallel derivatization. The pyridazine ring's nitrogen atoms are reactive handles for N-oxidation or metal-catalyzed cross-coupling. The benzothiazole 2-position is already functionalized, allowing modifications to be made at the benzothiazole's 6-position (e.g., halogenation, nitration) or the piperidine nitrogen after deprotection. This strategy facilitates rapid exploration of chemical space around a validated central scaffold, offering a superior speed-to-lead path over constructing each analog from scratch.

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.